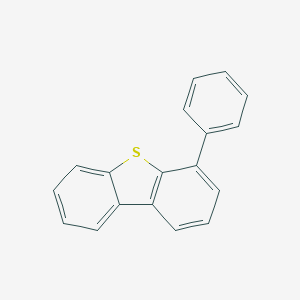![molecular formula C13H9N5O B028527 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 104615-28-3](/img/structure/B28527.png)
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a member of the quinazolinone family and has been found to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine are varied. This compound has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been shown to have antitumor effects, which may be due to its ability to inhibit the activity of topoisomerase II.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in lab experiments include its ability to selectively target certain enzymes and receptors in the body, as well as its broad range of biological activities. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are numerous future directions for research on 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine. One potential area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential toxicity.
Synthesemethoden
The synthesis of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be achieved through a number of different methods. One commonly used method involves the reaction of 2-aminobenzonitrile with furfurylamine in the presence of a catalyst such as copper(II) chloride. The resulting intermediate is then reacted with sodium azide and triethylorthoformate to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine in scientific research are numerous. This compound has been found to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Eigenschaften
CAS-Nummer |
104615-28-3 |
|---|---|
Produktname |
2-(Furan-2-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine |
Molekularformel |
C13H9N5O |
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine |
InChI |
InChI=1S/C13H9N5O/c14-13-15-9-5-2-1-4-8(9)12-16-11(17-18(12)13)10-6-3-7-19-10/h1-7H,(H2,14,15) |
InChI-Schlüssel |
WTQTWLIUVOLCCQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C(=N2)N)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



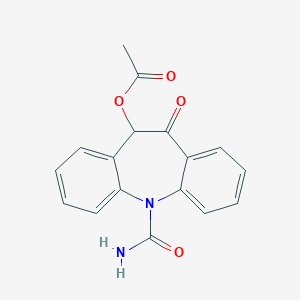
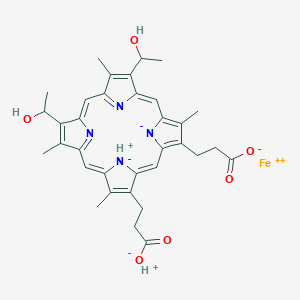
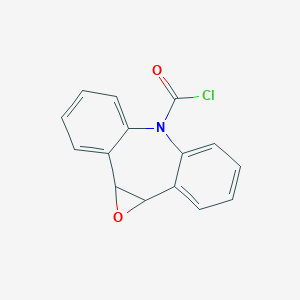
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
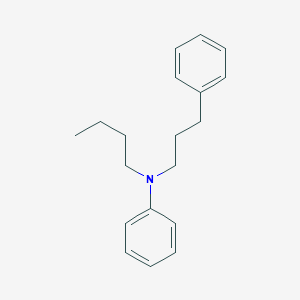
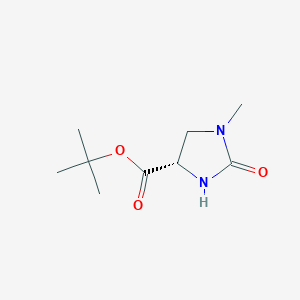

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine](/img/structure/B28460.png)
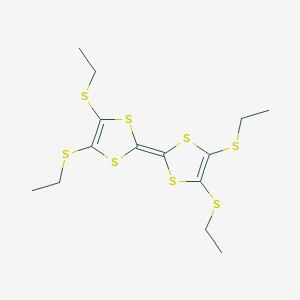
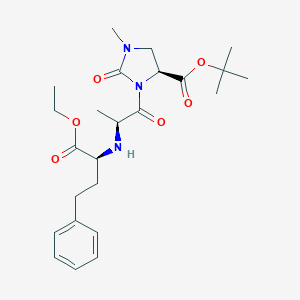
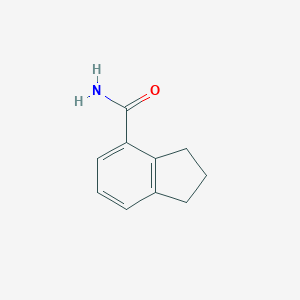
![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)
